2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester

AhR Agonist Binding Affinity Endogenous Ligand

Choose ITE (CAS 448906-42-1) for your research. It is the superior, non-toxic AhR agonist, validated in EAE/colitis models and potent against ovarian cancer (OVCAR-3 IC50=0.2 nM). Unlike TCDD, it avoids confounding toxicity. Ideal for reproducible transcriptomic and long-term in vivo immunology studies. Ensure your supplier provides HPLC-validated purity for reliable results.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
CAS No. 448906-42-1
Cat. No. B1229765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester
CAS448906-42-1
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3
InChIKeyKDDXOGDIPZSCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE, CAS 448906-42-1): An Endogenous AhR Agonist for Immunology and Oncology Research


2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester, commonly known as ITE, is a small-molecule endogenous agonist of the aryl hydrocarbon receptor (AhR). First isolated from porcine lung, it is a member of the indole-thiazole carboxylate class . Its unique structure, featuring an indole-3-carbonyl group linked to a thiazole-4-carboxylic acid methyl ester, confers high affinity for the AhR transcription factor, a key regulator of xenobiotic metabolism, immune response, and cell differentiation .

The Performance Gap of 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE) vs. In-Class AhR Agonists: Why Substitution is Not a Viable Procurement Strategy


While several synthetic and endogenous AhR ligands exist (e.g., TCDD, β-naphthoflavone, FICZ), their pharmacological profiles differ substantially. ITE distinguishes itself through a unique combination of high receptor affinity (Ki = 3 nM) , superior potency in cellular models (5-fold > β-naphthoflavone; 23-fold > TCDD) , and a favorable non-toxic, immunosuppressive profile . Generic substitution with a less potent or more toxic AhR ligand would compromise experimental reproducibility and fail to replicate the specific biological outcomes associated with ITE's endogenous origin and signaling bias. Direct comparative data, detailed in Section 3, underscores that ITE is not a simple proxy for other AhR modulators.

Procurement-Relevant Differentiation Evidence for 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE)


Superior AhR Binding Affinity Compared to Structural Analogs

ITE demonstrates a high binding affinity for the AhR with a Ki of 3 nM . This affinity is significantly higher than that of a close structural analog, ITE-CONHCH3 (Ki = 88 nM) , and comparable to or better than many synthetic AhR ligands, establishing it as a high-potency tool compound.

AhR Agonist Binding Affinity Endogenous Ligand

Enhanced Antiproliferative Potency Against OVCAR-3 Ovarian Cancer Cells

In OVCAR-3 ovarian cancer cells, ITE inhibits proliferation with an estimated IC50 of 0.2 nM . This is a 23-fold improvement in potency compared to the prototypical exogenous AhR agonist TCDD, which has an estimated IC50 of 4.6 nM in the same cellular context .

Ovarian Cancer Antiproliferative AhR Signaling

Increased Transcriptional Activation Potency Over a Synthetic AhR Prototype

In a cell-based reporter gene assay, ITE activates AhR-mediated transcription with a potency 5-fold greater than that of β-naphthoflavone, a widely used synthetic AhR ligand .

Transcriptional Activation Reporter Assay AhR Agonism

Potent AhR Agonism Quantified in a Yeast Functional Assay

In a yeast-based functional assay for AhR activation, ITE demonstrates an EC50 of 7.8 × 10⁻¹⁰ mol/L (0.78 nM) , confirming its high functional potency in a heterologous system.

Yeast AhR Assay Functional Potency EC50

Validated Immunosuppressive Activity in a Disease-Relevant In Vivo Model

In an in vivo model of experimental autoimmune uveitis (EAU), intraperitoneal administration of 200 μg ITE significantly suppressed disease development and reduced the proportions of cells expressing inflammatory cytokines IFN-γ, IL-17, and IL-10 in mice . This establishes its functional immunosuppressive activity in a complex organism.

Immunosuppression In Vivo Autoimmune Uveitis

Optimal Research and Discovery Applications for 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE) Based on Comparative Evidence


High-Fidelity Investigation of Endogenous AhR Signaling in Immune Cells

Given its high affinity (Ki = 3 nM) and documented immunosuppressive effects in vivo , ITE is the preferred tool compound for studies aiming to recapitulate the physiological, endogenous modulation of AhR in immune cell populations, particularly in models of autoimmune inflammation where synthetic ligands may introduce confounding toxicities.

Potent and Selective Inhibition of Ovarian Cancer Cell Growth

With an IC50 of 0.2 nM against OVCAR-3 cell proliferation—23-fold more potent than TCDD —ITE is uniquely suited for dissecting AhR-dependent growth suppression mechanisms in ovarian cancer models, offering a superior signal-to-noise ratio for downstream pathway analysis.

Robust Activation of AhR-Dependent Reporter Gene Constructs

Researchers utilizing AhR-responsive luciferase or other reporter systems should select ITE for its proven 5-fold higher transcriptional activation potency over the common synthetic ligand β-naphthoflavone . This ensures a strong, reliable, and reproducible experimental readout.

Functional Genomics and High-Throughput Screening in Yeast Models

The validated functional activity of ITE in a yeast AhR assay (EC50 = 0.78 nM) makes it a reliable chemical probe for high-throughput screening campaigns and functional genomic studies in the genetically tractable Saccharomyces cerevisiae system.

Technical Documentation Hub

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26 linked technical documents
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